

"N-(3-Methoxyphenyl)Cinnamamide" chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: N-(3-Methoxyphenyl)Cinnamamide

Cat. No.: B018740

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N-(3-Methoxyphenyl)Cinnamamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties, synthesis, and known biological activities of **N-(3-Methoxyphenyl)Cinnamamide**. The information is intended to support research and development efforts in medicinal chemistry and pharmacology.

Core Chemical Properties

N-(3-Methoxyphenyl)Cinnamamide, with the CAS Number 15116-41-3, is a member of the cinnamamide class of compounds. Cinnamamides are characterized by a core structure featuring a cinnamoyl group linked to an amine via an amide bond.^[1] These compounds are subjects of interest in drug discovery due to their diverse biological activities.^[2]

Physicochemical Data

Quantitative physicochemical data for **N-(3-Methoxyphenyl)Cinnamamide** is not extensively available in public literature. The following table summarizes the known and calculated properties.

| Property | Value | Source |
|-------------------|-------------------------------------------------|--------------|
| Molecular Formula | C ₁₆ H ₁₅ NO ₂ | [1][3] |
| Molecular Weight | 253.3 g/mol | [1][3] |
| CAS Number | 15116-41-3 | [3][4][5][6] |
| Melting Point | Data not available | [4] |
| Boiling Point | Data not available | |
| Solubility | Data not available | |

Spectroscopic Data

Experimentally determined ¹H and ¹³C NMR spectra for **N-(3-Methoxyphenyl)Cinnamamide** are not readily available in peer-reviewed literature. However, based on extensive data for structurally analogous cinnamamides, the following chemical shifts can be predicted.[2][7]

Disclaimer: The following NMR data are predicted values based on analogous compounds and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|------------------------|-------------|------------------------|
| ~ 7.75 | d, $J \approx 15.6$ Hz | 1H | Cinnamoyl H- β |
| ~ 7.50-7.60 | m | 2H | Cinnamoyl Ar-H |
| ~ 7.35-7.45 | m | 3H | Cinnamoyl Ar-H |
| ~ 7.30 | t, $J \approx 2.0$ Hz | 1H | Methoxyphenyl H-2 |
| ~ 7.20 | t, $J \approx 8.0$ Hz | 1H | Methoxyphenyl H-5 |
| ~ 6.90-7.00 | m | 2H | Methoxyphenyl H-4, H-6 |
| ~ 6.55 | d, $J \approx 15.6$ Hz | 1H | Cinnamoyl H- α |
| ~ 3.80 | s | 3H | -OCH ₃ |

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 101 MHz)

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|-----------------------|
| ~ 164.5 | C=O (Amide) |
| ~ 160.0 | Methoxyphenyl C-3 |
| ~ 142.5 | Cinnamoyl C- β |
| ~ 139.5 | Methoxyphenyl C-1 |
| ~ 134.5 | Cinnamoyl C-ipso |
| ~ 130.0 | Cinnamoyl Ar-C |
| ~ 129.5 | Methoxyphenyl C-5 |
| ~ 129.0 | Cinnamoyl Ar-C |
| ~ 128.0 | Cinnamoyl Ar-C |
| ~ 121.5 | Cinnamoyl C- α |
| ~ 112.5 | Methoxyphenyl C-4 |
| ~ 110.0 | Methoxyphenyl C-6 |
| ~ 105.5 | Methoxyphenyl C-2 |
| ~ 55.5 | -OCH ₃ |

Synthesis and Experimental Protocols

N-(3-Methoxyphenyl)Cinnamamide is typically synthesized via a nucleophilic acyl substitution reaction. The most common and direct method involves the reaction of cinnamoyl chloride with 3-methoxyaniline.

Synthesis Workflow

The logical flow for the laboratory synthesis of **N-(3-Methoxyphenyl)Cinnamamide** is outlined below. It begins with the conversion of cinnamic acid to its more reactive acyl chloride derivative, followed by amidation.

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- To cite this document: BenchChem. ["N-(3-Methoxyphenyl)Cinnamamide" chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b018740#n-3-methoxyphenyl-cinnamamide-chemical-properties>]

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